molecular formula C11H7NO2 B6285393 5-ethynyl-1H-indole-2-carboxylic acid CAS No. 796870-42-3

5-ethynyl-1H-indole-2-carboxylic acid

Cat. No.: B6285393
CAS No.: 796870-42-3
M. Wt: 185.2
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Description

5-ethynyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethynyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another approach includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the ethynyl group at the 5-position of the indole ring .

Industrial Production Methods

Industrial production of indole derivatives often employs large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-ethynyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-ethynyl-1H-indole-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research focuses on its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-ethynyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The indole ring system is known to interact with multiple receptors and enzymes, leading to diverse biological effects. The ethynyl group at the 5-position may enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    5-methoxy-1H-indole-2-carboxylic acid: Known for its anti-inflammatory and analgesic activities.

    1H-indole-3-carboxylic acid: Studied for its potential anticancer properties

Uniqueness

5-ethynyl-1H-indole-2-carboxylic acid is unique due to the presence of the ethynyl group, which can significantly alter its chemical and biological properties compared to other indole derivatives.

Properties

CAS No.

796870-42-3

Molecular Formula

C11H7NO2

Molecular Weight

185.2

Purity

95

Origin of Product

United States

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